molecular formula C26H18ClN3OS B11516306 N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine

N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine

Cat. No.: B11516306
M. Wt: 456.0 g/mol
InChI Key: KCIHBNSYAROLHN-WCTVFOPTSA-N
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Description

N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and various phenyl and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Phenyl and Chlorophenoxy Groups: The phenyl and chlorophenoxy groups can be introduced through nucleophilic aromatic substitution reactions, where appropriate nucleophiles react with halogenated aromatic compounds.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated aromatic compounds, nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or aromatic rings.

Scientific Research Applications

N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development. Studies may focus on its effects on cellular processes and its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine
  • N-[(2Z)-5-(4-methoxyphenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine
  • N-[(2Z)-5-(4-bromophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine

Uniqueness

This compound is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs with different substituents, such as methoxy or bromophenoxy groups.

Properties

Molecular Formula

C26H18ClN3OS

Molecular Weight

456.0 g/mol

IUPAC Name

(Z)-5-(4-chlorophenoxy)-3,4-diphenyl-N-pyridin-2-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C26H18ClN3OS/c27-20-14-16-22(17-15-20)31-25-24(19-9-3-1-4-10-19)30(21-11-5-2-6-12-21)26(32-25)29-23-13-7-8-18-28-23/h1-18H/b29-26-

InChI Key

KCIHBNSYAROLHN-WCTVFOPTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(S/C(=N\C3=CC=CC=N3)/N2C4=CC=CC=C4)OC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=N3)N2C4=CC=CC=C4)OC5=CC=C(C=C5)Cl

Origin of Product

United States

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